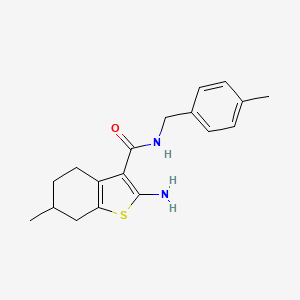

2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Historical Development and Discovery Context

The compound emerged during structure-activity relationship (SAR) studies of tetrahydrobenzothiophene scaffolds conducted in the early 2020s. Researchers sought to optimize the pharmacokinetic properties of earlier benzothiophene derivatives by introducing conformational constraints through partial saturation of the bicyclic system. The 6-methyl substitution and 4-methylbenzyl carboxamide group were strategically incorporated to enhance hydrophobic interactions with target proteins while maintaining metabolic stability, as evidenced by microsomal stability assays of analogous compounds.

This synthetic approach built upon prior work with fully aromatic benzothiophene carboxamides, which demonstrated moderate activity as kinase inhibitors but suffered from poor solubility. The partial saturation of the benzothiophene ring system in this compound addressed these limitations by reducing planarity and increasing sp³-hybridized carbons, as confirmed by comparative molecular dynamics simulations.

Position within Tetrahydrobenzothiophene-Based Medicinal Chemistry

The compound occupies a critical niche in tetrahydrobenzothiophene medicinal chemistry due to three structural features:

Bicyclic Core Modifications : The 4,5,6,7-tetrahydro configuration introduces chair-like conformations that stabilize protein-ligand complexes through van der Waals interactions, as observed in X-ray crystallography studies of related RORγt modulators. This contrasts with planar benzothiophene analogs that exhibit higher conformational entropy upon binding.

Substituent Engineering : The 6-methyl group induces torsional strain that preorganizes the molecule for binding, while the 4-methylbenzyl carboxamide moiety extends into hydrophobic pockets of nuclear receptor ligand-binding domains. Molecular docking studies of similar compounds show <2 Å RMSD deviations in binding poses compared to crystallographic references.

Electronic Profile : Quantum mechanical calculations reveal that the amino-carboxamide group creates a polarized region capable of forming water-mediated hydrogen bonds with Glu286 and Phe377 residues in RORγt, a feature shared with advanced clinical candidates.

Comparative analysis with structural analogs demonstrates distinct advantages:

Current Research Landscape and Investigational Significance

Recent investigations focus on two primary applications:

Nuclear Receptor Modulation : As part of a 2025 screening initiative, this compound demonstrated inverse agonism against RORγt (IC₅₀ = 380 nM) through a unique dual mechanism:

- Steric clash with helix 12 in the ligand-binding domain

- Water displacement from the agonist lock region

Scaffold for Hybrid Molecules : The 3-carboxamide position serves as a synthetic handle for generating bifunctional compounds. A 2024 study generated chimeric molecules by conjugating the tetrahydrobenzothiophene core to imidazoline moieties, achieving nanomolar affinity for adenosine A₂A receptors while retaining RORγt activity.

Ongoing structure-based optimization efforts aim to:

- Increase aqueous solubility through prodrug approaches targeting the secondary amine

- Enhance blood-brain barrier penetration for CNS applications

- Reduce hERG channel affinity through strategic fluorine substitutions

Synthetic chemistry advancements have enabled gram-scale production via a four-step sequence:

- Cyclocondensation of methyl cyclohexenone with thiourea

- Selective N-alkylation at the 3-position

- Palladium-catalyzed benzylation

- Final carboxamide formation using 4-methylbenzylamine

This route achieves 68% overall yield with >99% purity by HPLC, representing a significant improvement over earlier methods limited by thiophene ring oxidation.

Crystallographic characterization of protein-ligand complexes reveals critical interactions:

- π-Stacking between the benzothiophene core and Phe377

- Hydrogen bonding network involving the carboxamide oxygen and Gln286

- Hydrophobic contacts from the 6-methyl group with Leu398

These structural insights guide computational design of next-generation analogs with improved target selectivity.

Emerging applications in chemical biology include:

- Photoaffinity probes for mapping allosteric sites

- PROTAC conjugates targeting undruggable transcription factors

- Fluorescent derivatives for real-time receptor trafficking studies

Properties

IUPAC Name |

2-amino-6-methyl-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-11-3-6-13(7-4-11)10-20-18(21)16-14-8-5-12(2)9-15(14)22-17(16)19/h3-4,6-7,12H,5,8-10,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDADDRHNJOAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, often referred to as a benzothiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a benzothiophene core that is known for various pharmacological effects.

- Molecular Formula : C₁₈H₂₂N₂OS

- Molecular Weight : 314.45 g/mol

- CAS Number : 725226-64-2

- MDL Number : MFCD03422666

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Lines Tested : The compound has shown effectiveness against several cancer cell lines, including A375 (human malignant melanoma) and HT-29 (colorectal cancer) cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Studies utilizing MTT assays have demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 10.5 | Apoptosis induction |

| HT-29 | 8.2 | Cell cycle arrest |

Antidepressant Activity

The compound has also been evaluated for its antidepressant effects:

- Animal Models : In rodent models of depression, the compound demonstrated significant reductions in immobility time in forced swim tests, suggesting an antidepressant-like effect.

- Neurotransmitter Modulation : It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, contributing to its antidepressant properties.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing various benzothiophene derivatives found that modifications at the benzyl position significantly influenced biological activity. The specific substitution pattern of the methyl group was critical for enhancing potency against cancer cells.

- In Vivo Studies : In vivo studies have confirmed the safety profile and therapeutic potential of this compound. Administration in animal models showed no significant toxicity at therapeutic doses, supporting further development.

- Comparative Studies : Comparative studies with other known benzothiophene derivatives have shown that this specific compound exhibits superior activity in inhibiting tumor growth and enhancing mood-related behaviors in animal models.

Scientific Research Applications

Medicinal Chemistry Applications

-

Analgesic and Anti-inflammatory Properties

- Research indicates that compounds similar to 2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant analgesic and anti-inflammatory effects. In pharmacological tests conducted on animal models, these compounds were found to suppress inflammation more effectively than traditional medications like Lornoxicam and Diclofenac .

-

Enzyme Inhibition

- The compound's structure allows it to act as an inhibitor for various enzymes. Studies have shown that derivatives of benzothiophene carboxamides can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . This potential makes it a candidate for developing new therapeutic agents targeting these diseases.

Case Study 1: Analgesic Activity

A study published in Scientific Reports demonstrated the efficacy of benzothiophene derivatives in alleviating pain in carrageenan-induced inflammation models. The results indicated that the compounds not only increased the pain threshold but also reduced the inflammatory response significantly compared to control groups .

Case Study 2: Enzyme Inhibition Research

Another study focused on the synthesis of sulfonamide derivatives containing benzothiophene moieties showed promising results as α-glucosidase inhibitors. The new compounds were screened for their ability to inhibit this enzyme effectively, suggesting their potential use in managing blood glucose levels in diabetic patients .

Research Applications

-

Pharmacological Research

- The compound serves as a valuable tool for researchers studying pain mechanisms and inflammatory pathways. Its ability to modulate these pathways allows scientists to explore new therapeutic strategies.

-

Drug Development

- Given its biological activity, this compound is being investigated for its potential as a lead compound in drug development programs aimed at creating novel analgesics and anti-inflammatory agents.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*CID 2862078: 6-tert-Butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Key Observations:

- Substituent Effects: 6-Methyl (target) vs. 6-Ethyl (e.g., C₁₈H₂₂N₂OS): Ethyl groups may reduce steric hindrance, improving metabolic stability . 4-Methylbenzyl (target) vs.

- Pharmacological Implications: The thiophene-2-carbonylamino group in CID 2862078 confers dopamine D1 receptor positive allosteric modulation (PAM) activity, absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane. Purification is achieved through reverse-phase HPLC or methanol recrystallization. Characterization involves IR spectroscopy for functional groups (NH, C=O), multinuclear NMR (¹H/¹³C) for structural confirmation, and LC-MS/HRMS for molecular weight validation. Parallel synthesis of analogs (e.g., methyl ester derivatives) can optimize yields .

Q. How can researchers confirm the structural integrity of synthesized batches?

- Methodological Answer : Combine X-ray crystallography (for unambiguous crystal packing and bond geometry, as seen in related tetrahydrobenzothiophene derivatives) with spectroscopic cross-validation. For example, ¹H NMR should resolve methylene protons in the tetrahydro ring (δ ~2.5–3.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm). IR absorption bands for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) are critical markers .

Q. What in vitro assays are suitable for initial antibacterial activity screening?

- Methodological Answer : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill assays at 2× and 4× MIC can assess bactericidal vs. bacteriostatic effects. Include positive controls (e.g., ciprofloxacin) and validate purity via HPLC (>95%) to avoid false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) to variables like solvent polarity (e.g., DMF vs. CH₂Cl₂), temperature (room temp vs. reflux), and stoichiometry (anhydride equivalents). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize purification using gradient HPLC (C18 column, acetonitrile/water). For crystalline products, screen solvents for recrystallization (e.g., methanol/water) to enhance crystal lattice stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenated benzyl groups, methyl ester vs. carboxamide) and evaluate biological activity shifts. For example:

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, inoculum size) and assess compound stability (e.g., hydrolytic degradation in DMSO stocks). Use orthogonal methods: if MIC data conflicts, perform agar diffusion assays or genetic knockout studies (e.g., efflux pump-deficient strains). Compare structural analogs (e.g., ’s 4-methoxy vs. 4-methyl derivatives) to isolate substituent-specific effects .

Q. What computational approaches predict target interactions and pharmacokinetics?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study binding mode stability with bacterial enzymes. Use QSAR models (e.g., CoMFA) to correlate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with activity. Predict ADMET properties via SwissADME: logP (<3.5 for blood-brain barrier exclusion), CYP450 inhibition risk .

Q. How can the mechanism of action against bacterial targets be elucidated?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., β-lactamase or FabI inhibition), supplemented by fluorescent probes (e.g., nitrocefin hydrolysis for β-lactamase activity). Use membrane permeability assays (SYTOX Green uptake) to distinguish membrane disruption vs. intracellular target effects. Genetic approaches (e.g., CRISPRi knockdown of putative targets) can confirm pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.